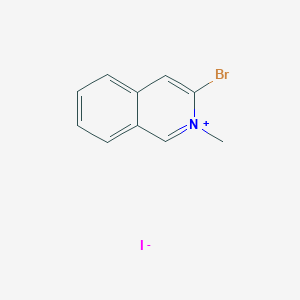
3-Bromo-2-methylisoquinolin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylisoquinolin-2-ium iodide is a chemical compound with the molecular formula C10H9BrIN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the isoquinoline ring, with an iodide ion as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylisoquinolin-2-ium iodide typically involves the bromination of 2-methylisoquinoline followed by quaternization with an iodide source. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The quaternization step can be achieved by reacting the brominated product with an iodide salt such as sodium iodide or potassium iodide in a polar solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-methylisoquinoline derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Reaction conditions often involve polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Oxidation Reactions: Products include isoquinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced isoquinoline derivatives
Aplicaciones Científicas De Investigación
3-Bromo-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methylisoquinolin-2-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups can influence the compound’s reactivity and binding affinity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylisoquinoline: Lacks the bromine and iodide groups, resulting in different reactivity and applications.
3-Bromoisoquinoline: Lacks the methyl group, leading to variations in chemical behavior and biological activity.
2-Bromo-3-methylisoquinoline: Similar structure but different positional isomer, affecting its properties and uses
Uniqueness
3-Bromo-2-methylisoquinolin-2-ium iodide is unique due to the combination of bromine, methyl, and iodide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
63144-56-9 |
|---|---|
Fórmula molecular |
C10H9BrIN |
Peso molecular |
349.99 g/mol |
Nombre IUPAC |
3-bromo-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C10H9BrN.HI/c1-12-7-9-5-3-2-4-8(9)6-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |
Clave InChI |
PPJFNHMAMNHJJT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC2=CC=CC=C2C=C1Br.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



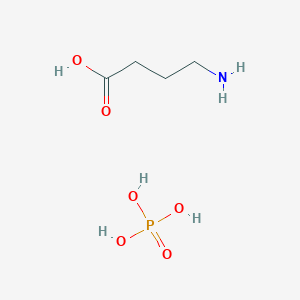
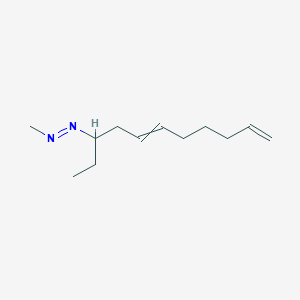

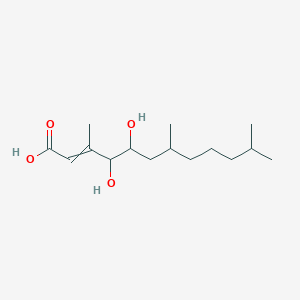
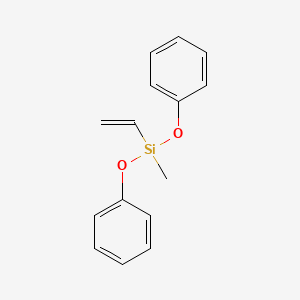
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
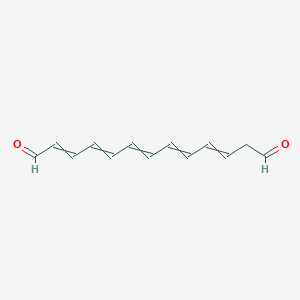
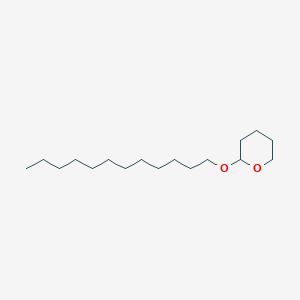
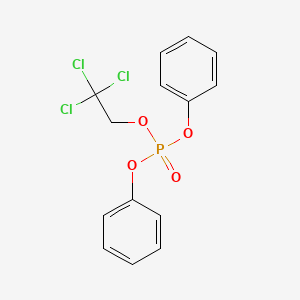
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
